molecular formula C10H13NO2S B1499025 (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone CAS No. 916791-28-1

(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B1499025
CAS No.: 916791-28-1
M. Wt: 211.28 g/mol
InChI Key: OFCYFBOEACMYOQ-UHFFFAOYSA-N
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Description

(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone is a small organic molecule featuring a hydroxypiperidine ring linked via a ketone bridge to a thiophene heterocycle. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), as seen in related methanone derivatives .

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-9-1-4-11(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9,12H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCYFBOEACMYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656008
Record name (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916791-28-1
Record name (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone typically involves the reaction of 4-hydroxy-piperidine with thiophene-3-carboxylic acid or its derivatives. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the methanone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as palladium or rhodium can also be employed to improve the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, thiophenes, and methanones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Crystallographic Properties

(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone ()
  • Key Differences : Replaces the thiophene ring with a 4-chlorophenyl group.
  • Crystal Structure :
    • Dihedral angles between the chlorophenyl and hydroxypiperidine rings are 51.6° and 89.5°, indicating a twisted conformation .
    • Intermolecular O—H⋯O hydrogen bonds form chains along the c-axis, enhancing crystalline stability .
    • Lattice Parameters : Orthorhombic system (Pca21), a = 24.312 Å, b = 6.1628 Å, c = 7.9654 Å, V = 1193.5 ų .
  • The chlorine atom may influence electronic properties and binding affinity.
(4-Methoxyphenyl)(piperidin-1-yl)methanone Derivatives ()
  • Key Differences : Substitutes hydroxypiperidine with piperidine and thiophene with methoxyphenyl.
[5-(1H-Pyrazol-4-yl)-thiophen-3-yl]methanone Derivatives ()
  • Key Differences : Incorporates a pyrazole substituent on the thiophene ring.
  • Biological Activity : These compounds exhibit 11β-HSD1 inhibitory activity, suggesting that electron-withdrawing substituents on thiophene enhance target engagement .

Data Tables

Table 1: Structural and Crystallographic Comparison

Compound Molecular Weight Substituents Dihedral Angles (°) Hydrogen Bonding Biological Activity
(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone ~221.3 (calc.) Thiophene, hydroxypiperidine N/A Likely O—H⋯O Potential 11β-HSD1 inhibition
(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone 235.69 Chlorophenyl, hydroxypiperidine 51.6, 89.5 O—H⋯O chains Not reported
Pyrazole-thiophene methanone () ~350–400 (est.) Thiophene, pyrazole, piperidine N/A N/A 11β-HSD1 inhibitor

Table 2: Lattice Parameters ()

Parameter a (Å) b (Å) c (Å) Volume (ų) Space Group
Value 24.312 6.1628 7.9654 1193.5 Pca21

Biological Activity

(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a hydroxyl group and a thiophene moiety. Its chemical structure can be represented as follows:

C1H1N1O1S1\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{S}_1

This structure is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor binding.

1. Inhibition of Enzymes

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, studies have shown that derivatives of piperidine can inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which is crucial for treating hyperpigmentation disorders .

Table 1: Inhibitory Effects on Tyrosinase

CompoundIC50 (μM)Remarks
This compoundTBDPotential inhibitor
2-(4-benzyl-1-piperidinyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone3.8Strong inhibitor

2. Antioxidant Activity

The antioxidant properties of this compound are noteworthy. Antioxidants play a vital role in mitigating oxidative stress, which is linked to numerous diseases. Compounds with similar structures have shown promising antioxidant activity without cytotoxic effects in cell viability assays .

Table 2: Antioxidant Activity Comparison

CompoundAntioxidant ActivityCytotoxicity (MTT Assay)
This compoundModerateNone at ≤10 μM
Compound 10 from studyHighNone at ≤25 μM

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The presence of the hydroxypiperidine moiety suggests it may mimic natural substrates or ligands, allowing it to bind effectively to target sites.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Melanin Biosynthesis : A series of piperidine derivatives were synthesized and tested for their ability to inhibit tyrosinase. The most effective compounds demonstrated significant inhibition at micromolar concentrations, suggesting that structural modifications can enhance bioactivity .
  • Antioxidant Testing : In vitro assays revealed that certain derivatives exhibited strong antioxidant properties while maintaining low toxicity levels, indicating their potential as therapeutic agents in oxidative stress-related conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Hydroxypiperidin-1-yl)(thiophen-3-yl)methanone
Reactant of Route 2
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